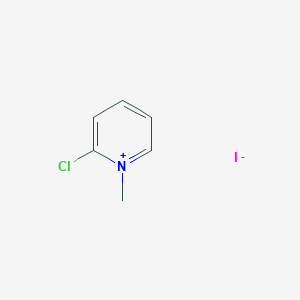










|
REACTION_CXSMILES
|
CCCCN1C(=O)N(CCCC)C(=O)C(=C/C=C/C=C2/N(CCCS([O-])(=O)=O)C3C(O/2)=CC=CC=3)C1=O.[Na+].[CH2:39]([N:43]([CH2:48][CH2:49][CH2:50][CH3:51])[CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:41][CH3:42].[I-:52].[Cl:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][N+:55]=1[CH3:60]>ClCCl.CN(C)C1C=CN=CC=1>[I-:52].[Cl:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][N+:55]=1[CH3:60].[ClH:53].[CH2:48]([NH+:43]([CH2:39][CH2:40][CH2:41][CH3:42])[CH2:44][CH2:45][CH2:46][CH3:47])[CH2:49][CH2:50][CH3:51] |f:0.1,3.4,7.8,9.10|
|


|
Name
|
cyanine
|
|
Quantity
|
0.608 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.371 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
1.47 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.0366 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
0.7921 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].ClC1=[N+](C=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to produce a very fine suspension
|
|
Type
|
CUSTOM
|
|
Details
|
sonicated for another 2 min
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was sonicated for an additional 5 hr at room temperature
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed completely on a rotary evaporator with the water bath temperature
|
|
Type
|
CUSTOM
|
|
Details
|
kept below 40° C
|
|
Type
|
CUSTOM
|
|
Details
|
The orange-colored thick residue was triturated with anhydrous ether (100 mL) and a few drops of dichioromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The insoluble crude product was collected on a sintered glass funnel
|
|
Type
|
WASH
|
|
Details
|
washed with anhydrous ether (2×25 mL) and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].ClC1=[N+](C=CC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(CCC)[NH+](CCCC)CCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |